molecular formula C13H13BrN2O4 B1438375 tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate CAS No. 914349-31-8

tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate

Cat. No. B1438375
M. Wt: 341.16 g/mol
InChI Key: JJARBZJMYYOONY-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate is a chemical compound with the CAS Number: 914349-31-8 . It has a molecular weight of 341.16 . The compound is a solid at room temperature and should be stored in a dry environment at 2-8°C .


Synthesis Analysis

The synthesis of indole derivatives, such as tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate, has been a subject of interest in recent years . Indoles are significant heterocyclic systems in natural products and drugs, and they play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13BrN2O4/c1-13(2,3)20-12(17)15-7-10(14)9-6-8(16(18)19)4-5-11(9)15/h4-7H,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate is a solid at room temperature . It has a molecular weight of 341.16 . The compound should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis of Indoles

The compound tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate is likely to be involved in the synthesis of indoles, which are significant in organic chemistry and pharmaceuticals. Indole synthesis has been a key area of research due to the indole nucleus's prevalence in natural alkaloids and its medicinal importance. Various strategies for indole synthesis have been developed, including methods that may involve intermediates or derivatives similar to tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate (Taber & Tirunahari, 2011).

Pharmacological Synthesis

Compounds containing tertiary butyl groups, such as tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate, have been explored for their role in pharmacological synthesis. The presence of tertiary butyl groups in bioactive compounds has shown potential in anticancer, antifungal, and antimicrobial activities. The review on naturally occurring neo acids and their analogs and derivatives highlights the importance of such structural motifs in developing new pharmacological agents (Dembitsky, 2006).

Catalytic Reduction and Chemical Transformations

Tertiary butyl compounds are also explored in catalytic reductions and chemical transformations, including the reduction of aromatic nitro compounds. Such processes are critical in synthesizing aromatic amines, isocyanates, carbamates, and ureas, which are fundamental in various industrial and pharmaceutical applications. The review on catalytic reduction using CO as a reductant provides insights into the chemical transformations that could involve compounds similar to tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate (Tafesh & Weiguny, 1996).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302 and H317 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for research on tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate and similar compounds likely involve further exploration of their synthesis and potential applications, particularly in the field of medicine . Given their significant biological activity, these compounds may have potential for the development of new treatments for various diseases .

properties

IUPAC Name

tert-butyl 3-bromo-5-nitroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O4/c1-13(2,3)20-12(17)15-7-10(14)9-6-8(16(18)19)4-5-11(9)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJARBZJMYYOONY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654339
Record name tert-Butyl 3-bromo-5-nitro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate

CAS RN

914349-31-8
Record name tert-Butyl 3-bromo-5-nitro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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